
N(|A), N-(im)-Di-Boc-L-histidine methyl ester
Overview
Description
N(|A), N-(im)-Di-Boc-L-histidine methyl ester is a derivative of L-histidine, an essential amino acid. This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups and a methyl ester functional group. The Boc groups are commonly used in organic synthesis to protect amine functionalities, while the methyl ester group is often used to protect carboxylic acids. This compound is particularly useful in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(|A), N-(im)-Di-Boc-L-histidine methyl ester typically involves the protection of the amino and carboxyl groups of L-histidine. The process generally includes the following steps:
Protection of the Amino Group: The amino group of L-histidine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. This reaction forms the Boc-protected amino group.
Protection of the Carboxyl Group: The carboxyl group is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Protection of the Imidazole Ring: The imidazole ring of histidine can also be protected using Boc2O under similar conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N(|A), N-(im)-Di-Boc-L-histidine methyl ester undergoes various chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid, to yield the free amine.
Ester Hydrolysis: The methyl ester group can be hydrolyzed under basic conditions, such as treatment with sodium hydroxide, to yield the free carboxylic acid.
Substitution Reactions: The protected amino and imidazole groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Ester Hydrolysis: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Substitution: Various electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Deprotected Amine: L-histidine with free amino and carboxyl groups
Hydrolyzed Ester: L-histidine with a free carboxyl group
Substituted Derivatives: Various substituted histidine derivatives depending on the electrophile used
Scientific Research Applications
Peptide Synthesis
N(α), N-(im)-Di-Boc-L-histidine methyl ester serves as a crucial building block in peptide synthesis. Its stable structure allows for efficient coupling reactions, making it a preferred choice for researchers in developing therapeutics. The compound's ability to protect amino groups from unwanted reactions enhances the synthesis of complex peptides.
Drug Development
In pharmaceutical research, this compound is utilized to create histidine-containing compounds that can enhance drug efficacy. Its role in modifying drug properties is vital for optimizing formulations, particularly in creating targeted therapies for various diseases.
Bioconjugation
The compound is employed in bioconjugation processes, linking biomolecules to therapeutic agents. This application is essential for developing targeted delivery systems, particularly in cancer therapies where precision is crucial.
Protein Engineering
Researchers leverage N(α), N-(im)-Di-Boc-L-histidine methyl ester to modify proteins, enhancing their stability and activity. This modification is particularly beneficial in developing enzymes and antibodies for diverse applications, including diagnostics and therapeutics.
Research in Biochemistry
The compound plays a significant role in studying histidine's function within biological systems. It aids in understanding metabolic pathways and enzyme mechanisms, contributing to advancements in biochemistry and molecular biology.
Case Study 1: Synthesis of Bioimidazoles
Monga et al. (2008) demonstrated the use of N(α), N-(im)-Di-Boc-L-histidine methyl ester in synthesizing bioimidazoles incorporated into thyrotropin-releasing hormone (TRH) analogs. These analogs showed enhanced analeptic activity in vivo, indicating potential therapeutic applications.
Case Study 2: Enantioretentive Methylation
Grozinger et al. (1993) highlighted the compound's role in the α-enantioretentive methylation of L-histidine, leading to the synthesis of (S)-(+)-α-(fluoromethyl)histidine. This process is significant for creating molecular structures with specific stereochemical configurations essential for pharmaceutical research.
Case Study 3: Photoaffinity Probes
Jaganathen et al. (1990) explored the use of N(α), N-(im)-Di-Boc-L-histidine methyl ester as a precursor for synthesizing photoactivatable amino-acid derivatives used in biochemical studies to understand molecular interactions.
Comparative Data Table
Mechanism of Action
The mechanism of action of N(|A), N-(im)-Di-Boc-L-histidine methyl ester primarily involves its role as a protected amino acid derivative. The Boc groups protect the amino functionalities during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino and carboxyl groups can participate in various biochemical and chemical processes. The imidazole ring of histidine can act as a nucleophile or base in enzymatic reactions, playing a crucial role in catalysis and molecular recognition.
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-histidine: Similar to N(|A), N-(im)-Di-Boc-L-histidine methyl ester but lacks the methyl ester group.
N-Boc-L-histidine methyl ester: Similar but with only one Boc group.
L-histidine methyl ester: Lacks the Boc protecting groups.
Uniqueness
This compound is unique due to the presence of both Boc protecting groups and the methyl ester group. This combination provides enhanced stability and versatility in synthetic applications, making it a valuable intermediate in organic synthesis and peptide chemistry.
Biological Activity
N(α), N-(im)-Di-Boc-L-histidine methyl ester is a significant derivative of the amino acid histidine, characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups and a methyl ester functional group. This compound plays a crucial role in peptide synthesis and exhibits various biological activities that make it a subject of interest in medicinal chemistry and biochemistry.
- Molecular Formula : C₁₇H₂₇N₃O₆
- Molecular Weight : 369.41 g/mol
- Melting Point : 113-116 °C
- Density : 1.17 g/cm³
Synthesis and Derivatives
N(α), N-(im)-Di-Boc-L-histidine methyl ester is synthesized through established organic chemistry techniques, often involving the protection of the histidine side chains to facilitate selective reactions. Its structure allows for stability during peptide synthesis, making it a valuable building block for more complex bioactive peptides.
Role in Peptide Synthesis
The compound serves as a precursor in the synthesis of bioactive peptides, which are critical in various biological functions. Histidine residues are known for their roles in:
- Enzyme Active Sites : Histidine is often involved in catalytic mechanisms due to its unique side chain properties.
- Metal Ion Coordination : The imidazole ring can coordinate metal ions, which is essential for the activity of many metalloproteins.
- Proton Transfer : Histidine's ability to act as both an acid and a base facilitates proton transfer in enzymatic reactions.
Pharmacological Properties
Research indicates that N(α), N-(im)-Di-Boc-L-histidine methyl ester exhibits several pharmacological activities:
- Antioxidant Activity : Compounds containing histidine have shown potential antioxidant effects, which may be attributed to their ability to scavenge free radicals and chelate metal ions, thus reducing oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that histidine derivatives can modulate inflammatory pathways, potentially impacting conditions such as arthritis or neurodegenerative diseases.
- Neuroprotective Effects : Research has indicated that histidine-containing peptides may influence neurotransmitter systems, offering protective effects against neurodegeneration.
Case Studies and Research Findings
- Cyclo(His-Pro) Studies : A study on cyclo(His-Pro) demonstrated its protective carbonyl quenching effects and highlighted its antioxidant properties, suggesting that similar histidine derivatives could have beneficial effects on health by reducing oxidative damage .
- Ergogenic Effects : Amino acids and their derivatives, including histidine compounds, have been studied for their ergogenic properties, influencing physical performance and recovery post-exercise .
- Peptide Stability and Reactivity : Investigations into the stability of histidine-containing peptides in serum revealed that modifications like Boc protection can enhance stability against enzymatic degradation, making them more effective as therapeutic agents .
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N(α), N-(im)-Di-Boc-L-histidine methyl ester | C₁₇H₂₇N₃O₆ | Two Boc groups; enhanced stability |
N-Boc-L-histidine methyl ester | C₁₂H₁₉N₃O₄ | L-enantiomer; more biologically active than D-form |
D-Histidine methyl ester | C₇H₁₁N₃O₂ | Lacks Boc protection; simpler structure |
N-Boc-D-histidine | C₁₃H₁₉N₃O₂ | Contains an additional carboxyl group; used in synthesis |
Properties
IUPAC Name |
tert-butyl 5-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O6/c1-16(2,3)25-14(22)19-12(13(21)24-7)8-11-9-18-10-20(11)15(23)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,19,22)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGYLUPSTHGNNW-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1C(=O)OC(C)(C)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1C(=O)OC(C)(C)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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